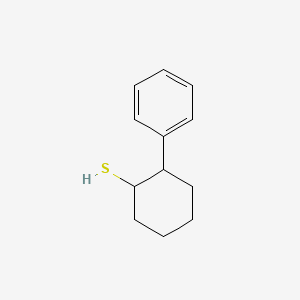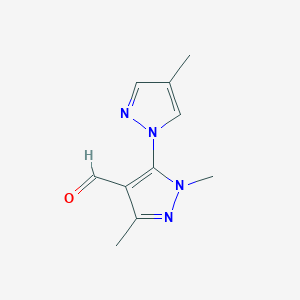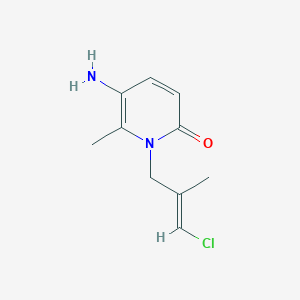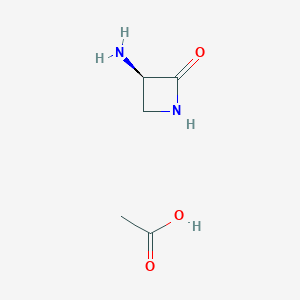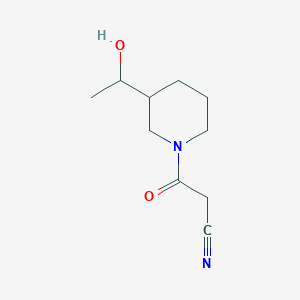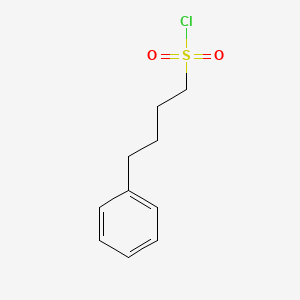
4-Phenylbutane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to a butane chain, which is further connected to a sulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 4-Phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C10H13SO3H+SOCl2→C10H13ClO2S+SO2+HCl
Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as chlorinating agents. These methods are preferred due to their efficiency and scalability .
化学反応の分析
Types of Reactions: 4-Phenylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the phenyl group can undergo oxidation under specific conditions to form sulfonyl derivatives with additional functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonyl Thiols: Formed by reaction with thiols
科学的研究の応用
4-Phenylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is utilized in the development of drugs, particularly those targeting sulfonamide-sensitive enzymes.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and surfactants
作用機序
The mechanism of action of 4-Phenylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
類似化合物との比較
Benzenesulfonyl Chloride: Similar in structure but with a benzene ring instead of a phenylbutane chain.
Toluene-4-sulfonyl Chloride: Contains a toluene group instead of a phenylbutane chain.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methane group.
Uniqueness: 4-Phenylbutane-1-sulfonyl chloride is unique due to its extended butane chain, which provides additional flexibility and reactivity compared to simpler sulfonyl chlorides. This structural feature allows for the synthesis of more complex and diverse sulfonyl derivatives .
特性
分子式 |
C10H13ClO2S |
|---|---|
分子量 |
232.73 g/mol |
IUPAC名 |
4-phenylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChIキー |
STNOVOXCNZFDME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


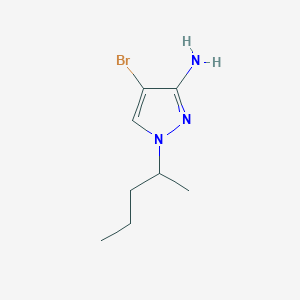
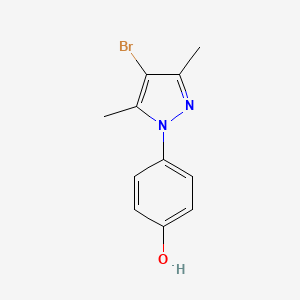
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)
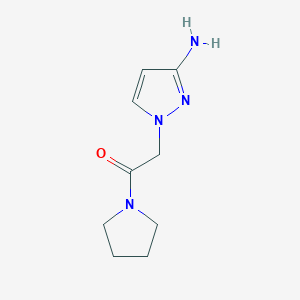
![2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile](/img/structure/B13321551.png)
![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-[Cyano(methyl)amino]ethan-1-OL](/img/structure/B13321554.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)
